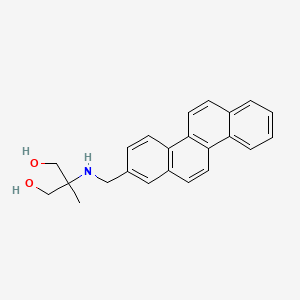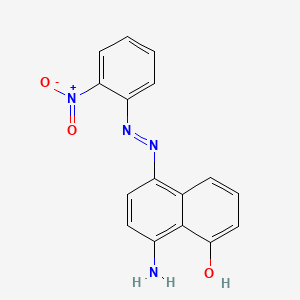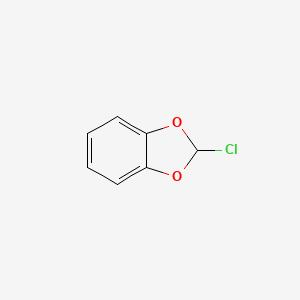![molecular formula C9H12O5 B13787559 3-[(Cyclopentyloxy)carbonyl]oxirane-2-carboxylic acid CAS No. 738532-01-9](/img/structure/B13787559.png)
3-[(Cyclopentyloxy)carbonyl]oxirane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Oxiranedicarboxylicacid,monocyclopentylester(9CI) is an organic compound with the molecular formula C9H12O5 It is a derivative of oxirane, featuring a cyclopentyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Oxiranedicarboxylicacid,monocyclopentylester(9CI) typically involves the reaction of oxirane with cyclopentanol in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of 2,3-Oxiranedicarboxylicacid,monocyclopentylester(9CI) may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Oxiranedicarboxylicacid,monocyclopentylester(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,3-Oxiranedicarboxylicacid,monocyclopentylester(9CI) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,3-Oxiranedicarboxylicacid,monocyclopentylester(9CI) involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This can lead to changes in cellular processes and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Oxiranedicarboxylicacid,dimethylester
- 2,3-Oxiranedicarboxylicacid,diethylester
- 2,3-Oxiranedicarboxylicacid,monobutylester
Uniqueness
2,3-Oxiranedicarboxylicacid,monocyclopentylester(9CI) is unique due to its cyclopentyl ester group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
738532-01-9 |
|---|---|
Molekularformel |
C9H12O5 |
Molekulargewicht |
200.19 g/mol |
IUPAC-Name |
3-cyclopentyloxycarbonyloxirane-2-carboxylic acid |
InChI |
InChI=1S/C9H12O5/c10-8(11)6-7(14-6)9(12)13-5-3-1-2-4-5/h5-7H,1-4H2,(H,10,11) |
InChI-Schlüssel |
WLSZYJUIBGDWMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)OC(=O)C2C(O2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




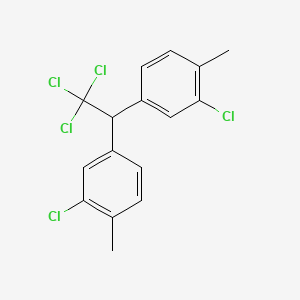

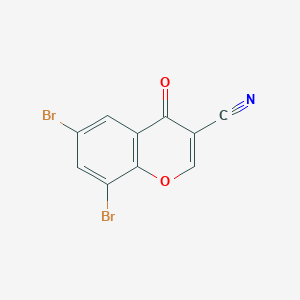

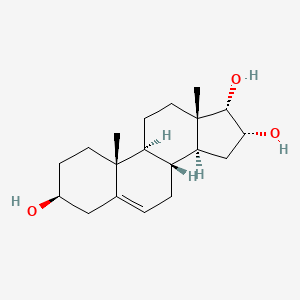
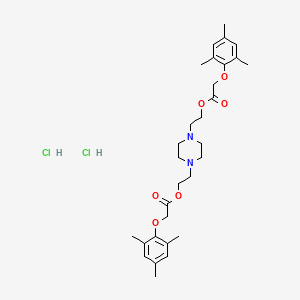
![[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[hydroxy(ditritio)methyl]oxan-2-yl] hydrogen phosphate](/img/structure/B13787529.png)

